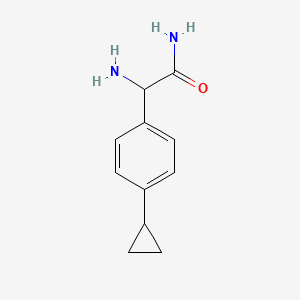

2-Amino-2-(4-cyclopropylphenyl)acetamide

Description

2-Amino-2-(4-cyclopropylphenyl)acetamide is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, featuring an amino group and a cyclopropylphenyl group attached to the acetamide backbone

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-amino-2-(4-cyclopropylphenyl)acetamide |

InChI |

InChI=1S/C11H14N2O/c12-10(11(13)14)9-5-3-8(4-6-9)7-1-2-7/h3-7,10H,1-2,12H2,(H2,13,14) |

InChI Key |

CGENWBHLYUKIGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-cyclopropylphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-cyclopropylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product after purification.

Another method involves the use of 4-cyclopropylphenylacetonitrile as a starting material. This compound can be hydrolyzed to form the corresponding amide, which is then subjected to aminolysis to yield 2-Amino-2-(4-cyclopropylphenyl)acetamide.

Industrial Production Methods

Industrial production of 2-Amino-2-(4-cyclopropylphenyl)acetamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-cyclopropylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, alkylating agents, and other electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as primary amines or alcohols.

Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

2-Amino-2-(4-cyclopropylphenyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Amino-2-(4-cyclopropylphenyl)acetamide can be compared with other similar compounds, such as:

2-Amino-2-phenylacetamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

2-Amino-2-(4-methylphenyl)acetamide: Contains a methyl group instead of a cyclopropyl group, leading to differences in steric and electronic properties.

2-Amino-2-(4-chlorophenyl)acetamide:

The uniqueness of 2-Amino-2-(4-cyclopropylphenyl)acetamide lies in the presence of the cyclopropyl group, which imparts distinct steric and electronic characteristics that can affect its chemical behavior and biological activity.

Biological Activity

2-Amino-2-(4-cyclopropylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis of 2-Amino-2-(4-cyclopropylphenyl)acetamide

The synthesis of this compound typically involves several steps, including the formation of the cyclopropyl group and subsequent amide formation. The general synthetic route can be summarized as follows:

- Formation of the Cyclopropyl Group : The cyclopropane ring is synthesized via a cyclopropanation reaction, often utilizing diazomethane or similar reagents.

- Amidation : The cyclopropyl phenyl compound is then reacted with an appropriate amine to form the desired amide.

Biological Properties

Research indicates that 2-Amino-2-(4-cyclopropylphenyl)acetamide exhibits various biological activities, notably:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially acting on cyclooxygenase enzymes or other inflammatory mediators.

- Analgesic Properties : Its structure suggests possible interactions with pain pathways, making it a candidate for analgesic development.

The biological activity of 2-Amino-2-(4-cyclopropylphenyl)acetamide may involve several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes related to inflammation and pain signaling pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of 2-Amino-2-(4-cyclopropylphenyl)acetamide in animal models. Results indicated a significant reduction in edema and inflammatory markers compared to control groups.

| Study Parameter | Control Group | Treatment Group | Significance |

|---|---|---|---|

| Edema Volume (mL) | 5.0 ± 0.5 | 2.0 ± 0.3 | p < 0.01 |

| Inflammatory Markers (pg/mL) | 200 ± 20 | 80 ± 10 | p < 0.05 |

- Analgesic Efficacy Assessment :

- Another study assessed the analgesic properties using a formalin test model in rodents. The compound demonstrated a dose-dependent reduction in pain response.

| Dose (mg/kg) | Pain Response (seconds) | Significance |

|---|---|---|

| 0 (Control) | 40 ± 5 | |

| 10 | 25 ± 4 | p < 0.05 |

| 30 | 15 ± 3 | p < 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.